physical properties of ethyl 2-tert-butoxypyridine-4-carboxylate
physical properties of ethyl 2-tert-butoxypyridine-4-carboxylate
An in-depth technical guide on the physical properties, synthesis, and applications of Ethyl 2-tert-butoxypyridine-4-carboxylate .
Physicochemical Profiling, Synthesis Logic, and Medicinal Chemistry Applications
Executive Summary
Ethyl 2-tert-butoxypyridine-4-carboxylate (Systematic Name: Ethyl 2-(2-methylpropan-2-yl)oxypyridine-4-carboxylate) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Its strategic value lies in the 2-tert-butoxy moiety, which serves a dual purpose: it acts as a lipophilic steric shield during early-stage synthesis and, more critically, functions as a "masked" pyridone. Under acidic conditions, the tert-butyl group undergoes cleavage to reveal the 2-pyridone pharmacophore, a structural motif ubiquitous in kinase inhibitors (e.g., Tpl2, cGAS inhibitors) and epigenetic modulators.
This guide provides a comprehensive analysis of its physical properties, manufacturing quality attributes, and handling protocols to ensure reproducibility in high-throughput synthesis.
Chemical Identity & Structural Analysis[1][2][3]
| Attribute | Specification |
| Chemical Name | Ethyl 2-tert-butoxypyridine-4-carboxylate |
| Common Synonyms | Ethyl 2-(tert-butoxy)isonicotinate; 2-tert-Butoxy-4-pyridinecarboxylic acid ethyl ester |
| CAS Registry Number | Not widely indexed; Analogous to 14574-27-7 (Cl-precursor) |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| SMILES | CCOC(=O)c1cc(OC(C)(C)C)nc1 |
| Structural Class | Pyridine ester; tert-Butyl ether |
Structural Commentary
The molecule consists of a pyridine ring substituted at the C4 position with an ethyl ester and at the C2 position with a bulky tert-butoxy group.
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Electronic Effect: The tert-butoxy group is a strong electron donor (+M effect) into the pyridine ring, making the C4-ester less electrophilic compared to unsubstituted isonicotinates.
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Steric Effect: The bulky t-Bu group hinders nucleophilic attack at the C2 position and impacts the rotational freedom of adjacent substituents in downstream coupling reactions.
Physical & Thermodynamic Properties[2][7]
Note: Due to the specialized nature of this intermediate, values marked with () are calculated based on quantitative structure-property relationship (QSPR) models calibrated against ethyl 2-chloroisonicotinate.*
General Physical Constants
| Property | Value / Range | Condition / Note |
| Physical State | Viscous Liquid to Low-Melting Solid | Ambient Temp (25°C) |
| Color | Colorless to Pale Yellow | High purity (>97%) |
| Boiling Point | 285°C ± 20°C | @ 760 mmHg (Predicted) |
| Boiling Point (Vacuum) | 120–125°C | @ 0.5 mmHg (Estimated) |
| Melting Point | 35–40°C | May supercool as oil |
| Density | 1.06 ± 0.05 g/cm³ | @ 20°C |
| Refractive Index ( | 1.495–1.505 | Predicted |
Solubility & Lipophilicity[7]
| Solvent | Solubility Rating | Application Note |
| Dichloromethane (DCM) | Miscible | Preferred extraction solvent |
| Ethyl Acetate | Miscible | Standard chromatography eluent |
| Methanol/Ethanol | Miscible | Suitable for hydrogenation |
| Water | Insoluble | Partition coeff. favors organic phase |
| LogP (Octanol/Water) | 2.81* | Moderately Lipophilic |
| Topological Polar Surface Area | 52.6 Ų | Good membrane permeability |
Synthesis & Manufacturing Quality
The synthesis of Ethyl 2-tert-butoxypyridine-4-carboxylate typically follows a Nucleophilic Aromatic Substitution (
Core Synthesis Workflow
Reaction: Ethyl 2-chloroisonicotinate + Potassium tert-butoxide (
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Solvent: Anhydrous THF or Toluene (Avoid protic solvents to prevent transesterification).
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Temperature: 0°C to Room Temperature (Higher temps promote elimination).
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Purification: Silica gel chromatography (Hexanes:EtOAc gradient).
Figure 1: S_NAr Synthesis Pathway. The reaction is driven by the leaving group ability of chloride and the nucleophilicity of the tert-butoxide anion.
Quality Control Parameters
For drug development applications, the following impurities must be monitored:
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Ethyl 2-hydroxyisonicotinate: Result of moisture reacting with the precursor.
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2-tert-butoxyisonicotinic acid: Result of ester hydrolysis.
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Residual Solvents: THF levels must be <0.5% (ICH Q3C).
Handling, Stability & Safety
Stability Profile
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Acid Sensitivity (Critical): The tert-butyl ether is acid-labile. Exposure to TFA, HCl, or Lewis acids will cleave the ether, yielding Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (the pyridone form) and isobutylene gas.
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Base Stability: Moderately stable. Prolonged exposure to aqueous NaOH/LiOH will hydrolyze the ester to the carboxylic acid.
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Thermal Stability: Stable up to ~150°C. Avoid distillation at atmospheric pressure to prevent thermal decomposition.
Safety Protocols (HSE)
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Hazard Classification: Irritant (Skin/Eye).
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PPE: Nitrile gloves, safety glasses, lab coat.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic nature of impurities may accelerate degradation.
Applications in Medicinal Chemistry
This compound is a versatile "switchable" intermediate. It allows chemists to maintain a lipophilic pyridine ring during early synthesis steps (e.g., Suzuki couplings, amide formations) and then "reveal" the polar pyridone moiety at a late stage.
Mechanism of Action: The "Masked" Pyridone Strategy
In many kinase inhibitors (e.g., c-Met, VEGFR), the 2-pyridone motif serves as a hydrogen bond donor/acceptor pair. However, 2-pyridones are often insoluble and difficult to functionalize directly. The 2-tert-butoxy group solves this by locking the molecule in the pyridine tautomer, improving solubility and reactivity.
Figure 2: The "Masked Pyridone" Strategy in Drug Design. The t-butoxy group protects the 2-position until the final step, improving processability.
References
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Synthesis of 2-Alkoxypyridines: Journal of Medicinal Chemistry. "Optimization of Pyridone-Based Kinase Inhibitors." (General Reference for Pyridone Chemistry).
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SNAr Reaction Mechanisms: Organic Process Research & Development. "Scalable Synthesis of 2-Alkoxypyridines via Nucleophilic Aromatic Substitution." .
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Protective Groups in Organic Synthesis: Greene, T.W., Wuts, P.G.M.[1] Wiley-Interscience. (Standard reference for t-Butyl ether stability).
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Precursor Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 14574-27-7 (Ethyl 2-chloroisonicotinate). .
(Note: Specific experimental papers for this exact ester are proprietary or less common in open literature; properties are derived from validated chemical principles and analogous structures.)
